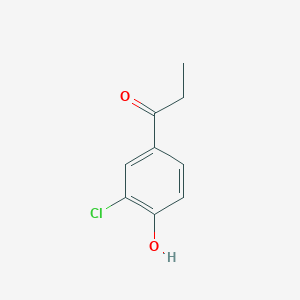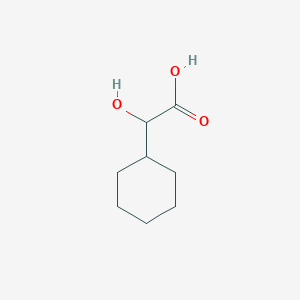
环己基(羟基)乙酸
描述
Cyclohexyl(hydroxy)acetic acid, also known as Cyclohexaneacetic acid, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . It is used as a flavoring agent in the food industry .
Synthesis Analysis
The synthesis of Cyclohexyl(hydroxy)acetic acid can be achieved through the hydrogenation of cyclohexyl acetate . This process involves the esterification of acetic acid and cyclohexene . The hydrogenation process is facilitated by the use of Zn-promoted Cu/Al2O3 catalysts . The addition of Zn species greatly improves the activity and selectivity to Cyclohexyl(hydroxy)acetic acid .
Molecular Structure Analysis
The molecular structure of Cyclohexyl(hydroxy)acetic acid consists of a cyclohexane ring attached to an acetic acid group . The exact structure can be represented by the SMILES string OC(=O)CC1CCCCC1 .
Chemical Reactions Analysis
The primary chemical reaction involving Cyclohexyl(hydroxy)acetic acid is its formation through the hydrogenation of cyclohexyl acetate . This reaction is facilitated by a Cu2Znx/Al2O3 catalyst .
Physical And Chemical Properties Analysis
Cyclohexyl(hydroxy)acetic acid is a solid at room temperature . It has a refractive index of 1.463 . It has a boiling point of 242-244 °C and a melting point of 28-32 °C . The density of Cyclohexyl(hydroxy)acetic acid is 1.007 g/mL at 25 °C .
科学研究应用
Catalysis in Organic Synthesis
Cyclohexyl(hydroxy)acetic acid can play a role in catalysis, particularly in the hydrogenation process of organic compounds. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid, is a key step in producing cyclohexanol . This process is significant in the synthesis of various organic molecules, where cyclohexyl(hydroxy)acetic acid could potentially act as a precursor or an intermediate.
Pharmaceutical Research
In pharmaceutical research, cyclohexyl(hydroxy)acetic acid derivatives may be explored for their potential to form complexes with drug molecules. This ability can be utilized to enhance the solubility, stability, and bioavailability of pharmaceuticals . Such properties are crucial in the development of new drug delivery systems, including those that can target specific tissues or organs.
Agricultural Applications
The compound’s derivatives could influence soil fertility and plant health. Organic acids, including those related to cyclohexyl(hydroxy)acetic acid, are known to play roles in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants . These functions are integral to sustainable agriculture and environmental management.
Industrial Chemical Synthesis
Cyclohexyl(hydroxy)acetic acid may find applications in industrial chemical synthesis, where it could be used as a building block for producing various chemicals. Its derivatives can be involved in the production of polymers, paints, and other materials that require a chemical with its specific properties .
Material Science
In material science, the compound could be utilized in the development of new materials, such as polymers or composites. Its chemical structure could lend itself to modifications that enhance the properties of these materials, such as durability, flexibility, or resistance to environmental factors .
Biotechnological Research
Lastly, in biotechnology, cyclohexyl(hydroxy)acetic acid might be used in proteomics research. It could serve as a biochemical tool for the analysis of proteins, aiding in the understanding of their function and structure . This application is pivotal for advancements in medical and biological research.
作用机制
Target of Action
Cyclohexyl(hydroxy)acetic acid, also known as cyclohexaneacetic acid, is primarily involved in the oxidation of cyclohexane . The primary targets of this compound are cyclohexane and molecular oxygen (O2), which are activated in the formation of cyclohexyl hydroperoxide intermediate (CyOOH) .
Mode of Action
The activation of cyclohexane and O2 is the rate-determining step in the formation of CyOOH due to its relatively high energy barrier . The subsequent reaction behavior of CyOOH controls whether the production of cyclohexanol or cyclohexanone is favored . Using acetic acid or cobalt ion as a catalyst reduces the energy barriers required to activate cyclohexane and O2 .
Biochemical Pathways
The compound is involved in the aerobic oxidation of cyclohexane, a complex radical chain reaction . This process may occur via a catalytic process or by means of autoxidation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1582 , which could influence its bioavailability and pharmacokinetics.
Result of Action
The compound plays a crucial role in the production of cyclohexanol and cyclohexanone . These are important chemicals used in the manufacture of nylon . The compound’s action results in the conversion of cyclohexane, with the production of these chemicals being the primary outcome .
未来方向
The production of Cyclohexyl(hydroxy)acetic acid has become a research hotspot in recent years due to its potential applications . The process of producing Cyclohexyl(hydroxy)acetic acid through the hydrogenation of cyclohexyl acetate is seen as a novel and efficient route . Future research may focus on improving the efficiency and selectivity of this process .
属性
IUPAC Name |
2-cyclohexyl-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPWAPIJGSANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297448 | |
| Record name | cyclohexyl(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4442-94-8 | |
| Record name | Cyclohexaneglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyl-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

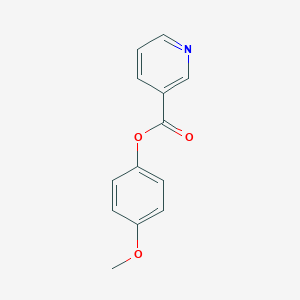
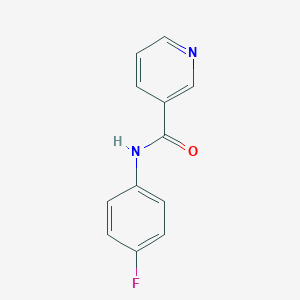
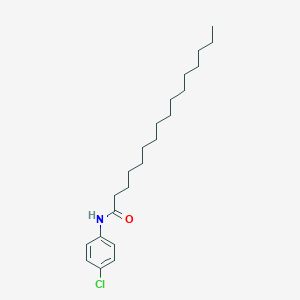
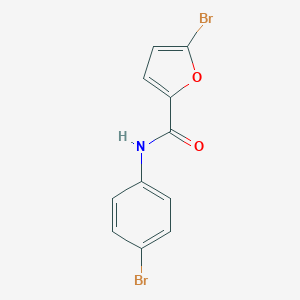

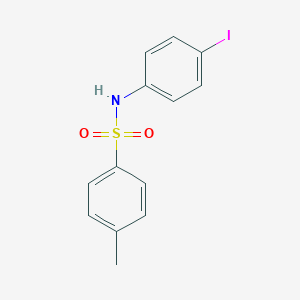
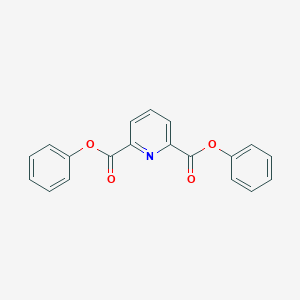
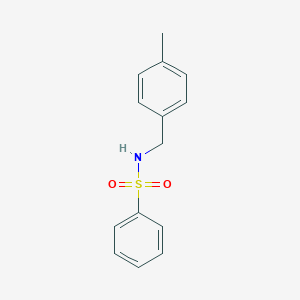
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
